molecular formula C17H23NO B5171588 N-(3-naphthalen-1-yloxypropyl)butan-1-amine

N-(3-naphthalen-1-yloxypropyl)butan-1-amine

Cat. No.: B5171588
M. Wt: 257.37 g/mol
InChI Key: UEAHFZVKNQHPCT-UHFFFAOYSA-N
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Description

N-(3-naphthalen-1-yloxypropyl)butan-1-amine is an organic compound that features a naphthalene ring attached to a butanamine chain via an oxypropyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-naphthalen-1-yloxypropyl)butan-1-amine typically involves the reaction of 3-(naphthalen-1-yloxy)propylamine with butan-1-amine under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the amine, followed by nucleophilic substitution with an appropriate alkyl halide . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and solvents that can be easily recycled is also common to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-(3-naphthalen-1-yloxypropyl)butan-1-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while substitution reactions can produce a variety of substituted amines .

Scientific Research Applications

N-(3-naphthalen-1-yloxypropyl)butan-1-amine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-naphthalen-1-yloxypropyl)butan-1-amine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its oxypropyl linker and butanamine chain make it a versatile intermediate in organic synthesis and a potential candidate for drug development .

Properties

IUPAC Name

N-(3-naphthalen-1-yloxypropyl)butan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO/c1-2-3-12-18-13-7-14-19-17-11-6-9-15-8-4-5-10-16(15)17/h4-6,8-11,18H,2-3,7,12-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEAHFZVKNQHPCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCCOC1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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